molecular formula C8H8F2O2 B1312094 2,6-Difluoro-3-methoxybenzyl alcohol CAS No. 886498-45-9

2,6-Difluoro-3-methoxybenzyl alcohol

Cat. No. B1312094
Key on ui cas rn: 886498-45-9
M. Wt: 174.14 g/mol
InChI Key: XNWNGHHOEXEHCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09422285B2

Procedure details

A solution of 120 mg (0.689 mmol) of 2,6-difluoro-3-methoxyphenyl)methanol from Example 132A in 3 ml of dichloromethane and 1 ml of thionyl chloride was stirred at room temperature overnight. The solvent was evaporated off under reduced pressure and the residue was purified by flash chromatography using a prepacked silica gel cartridge (eluent:cyclohexane-ethyl acetate 10:1 to 1:1), which gave 50 mg (38% of theory) of the target compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][CH:5]=[C:4]([F:10])[C:3]=1[CH2:11]O.[Cl:13]CCl>S(Cl)(Cl)=O>[Cl:13][CH2:11][C:3]1[C:2]([F:1])=[C:7]([O:8][CH3:9])[CH:6]=[CH:5][C:4]=1[F:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=CC=C1OC)F)CO
Name
Quantity
3 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
1 mL
Type
solvent
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography
CUSTOM
Type
CUSTOM
Details
gave 50 mg (38% of theory) of the target compound

Outcomes

Product
Name
Type
Smiles
ClCC1=C(C=CC(=C1F)OC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.